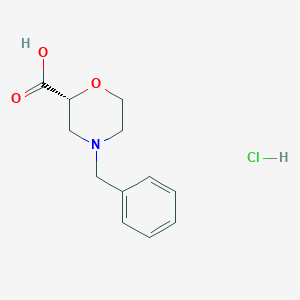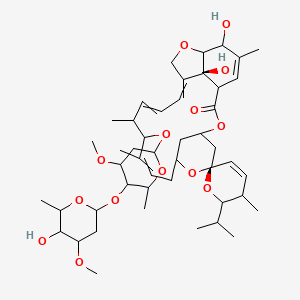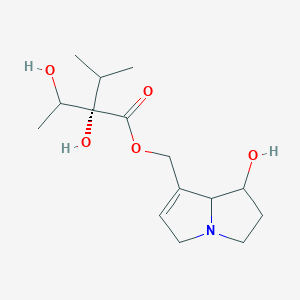![molecular formula C22H17N3O4 B14800845 2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)
2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazone group, which is a functional group consisting of a nitrogen-nitrogen double bond attached to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione typically involves the reaction of 2-methyl-3-nitroaniline with benzoylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitrophenyl group can undergo redox reactions, contributing to the compound’s overall reactivity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
- 2-[(2-methyl-4-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione
- 2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-butanedione
Uniqueness
2-[(2-methyl-3-nitrophenyl)hydrazono]-1,3-diphenyl-1,3-propanedione is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H17N3O4 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-[(2-methyl-3-nitrophenyl)diazenyl]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H17N3O4/c1-15-18(13-8-14-19(15)25(28)29)23-24-20(21(26)16-9-4-2-5-10-16)22(27)17-11-6-3-7-12-17/h2-14,26H,1H3/b21-20+,24-23? |
Clave InChI |
OZSMEKBKHWOQCV-RWTZNIAASA-N |
SMILES isomérico |
CC1=C(C=CC=C1[N+](=O)[O-])N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-Butyl (9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate](/img/structure/B14800764.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)


![Acetamide, N-[1-benzylideno-2-(2,3-dihydro-1-indolyl)-2-oxoethyl]-](/img/structure/B14800786.png)

![(1R)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14800797.png)
![rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800800.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B14800820.png)


![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)

